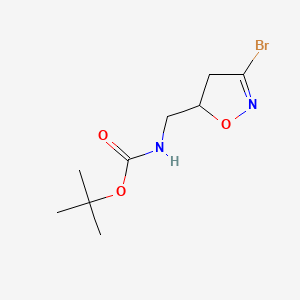

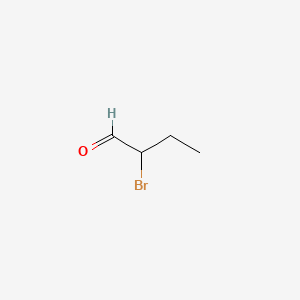

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups using Boc anhydride, as seen in the preparation of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The synthesis of tert-butyl N-hydroxycarbamates from aldehydes is another example, where sodium benzenesulfinate and formic acid are used in a methanol-water mixture . Additionally, the synthesis of tert-butyl carbamate derivatives can involve multiple steps, including esterification, protection, and reduction reactions, as demonstrated in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with interactions between different functional groups affecting the overall conformation. For instance, the 1,3,4-thiadiazole derivative related to sulfonamides shows a strong interaction between the sulfonyl group and the thiadiazole ring . X-ray diffraction studies can reveal non-planar conformations and interactions such as hydrogen bonding and π-π stacking, which stabilize the crystal packing .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which afford regioselective products . They can also react with organometallics to give N-(Boc)hydroxylamines . The reactivity of these compounds can be further manipulated through bromination and palladium-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the distorted arrangement around the sulfur atom in the sulfonyl moiety of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate affects its properties . Thermal analysis can provide insights into the stability of these compounds, as seen in the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Structures

Research on carbamate derivatives, including compounds similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, has explored their molecular structures and hydrogen bonding interactions. For instance, studies have demonstrated how these molecules form three-dimensional architectures through hydrogen bonds, contributing to their potential application in crystallography and molecular design (Das et al., 2016).

Synthesis and Chemical Reactions

The synthesis of related carbamate compounds and their participation in chemical reactions like the Diels‐Alder reaction has been a subject of interest. These studies provide insights into the methods for synthesizing these compounds and their potential use in creating more complex chemical structures (Padwa et al., 2003).

Halogen and Hydrogen Bond Interactions

Investigations into the crystal structures of carbamate derivatives have shown the simultaneous presence of hydrogen and halogen bonds, which are crucial for understanding the molecular interactions and stability of these compounds. This knowledge is vital for pharmaceutical and material science applications (Baillargeon et al., 2017).

Cardioprotective Agents

Some carbamate derivatives, including those structurally similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, have been studied for their potential as cardioprotective agents. This research explores their role in improving cardiac efficiency and function, highlighting their potential therapeutic applications (Cheng et al., 2006).

Crystallographic Studies

Crystallographic studies of carbamate compounds offer valuable information on their molecular conformation and interactions. These studies are essential for understanding the molecular structure and potential applications in materials science (Kant et al., 2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of carbamate derivatives. This line of inquiry is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Ghoneim & Mohamed, 2013).

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAHZEKELWWMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545620 | |

| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate | |

CAS RN |

109770-82-3 | |

| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)